1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide
Description
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide features a pyrimidine core substituted at position 6 with a 1H-indole group and at position 4 with a piperidine ring linked to a 4,5-dimethylthiazole carboxamide moiety. Indole and thiazole heterocycles are pharmacologically significant due to their roles in modulating kinase activity, protein-protein interactions, and metabolic stability .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-15-16(2)31-23(26-15)27-22(30)18-7-10-28(11-8-18)20-13-21(25-14-24-20)29-12-9-17-5-3-4-6-19(17)29/h3-6,9,12-14,18H,7-8,10-11H2,1-2H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNJCYVYXSJLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide , identified by its CAS number 1428373-06-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, particularly in the context of cancer treatment.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 336.4 g/mol. Its structure features a piperidine core substituted with an indole and pyrimidine moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₆OS |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1428373-06-1 |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The indole and pyrimidine components have been associated with the inhibition of various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing promising antiproliferative effects with IC50 values in the low micromolar range.
- Mechanism of Action : The proposed mechanism involves the inhibition of critical signaling pathways associated with cell proliferation and survival. Specifically, compounds containing the indole structure have been shown to interfere with the PI3K/Akt pathway, leading to apoptosis in cancer cells.
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes has been a focal point in recent studies:
- PARP1 Inhibition : Compounds structurally similar to this one have been shown to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. In experimental settings, concentrations ranging from 0.01 µM to 100 µM demonstrated varying degrees of inhibition (up to 85% at higher concentrations) .
Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of derivatives based on the indole-pyrimidine scaffold, including our compound of interest. The evaluation revealed that modifications at the piperidine nitrogen significantly affected biological activity, suggesting that structural optimization could enhance efficacy against specific cancer types .
Study 2: Molecular Docking and Structure-Activity Relationship (SAR)
Molecular docking studies have been performed to predict binding affinities with target proteins involved in cancer progression. The results indicated that the compound binds effectively to several kinases implicated in tumor growth, providing a rationale for its observed biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs fall into two categories:
Pyrimidine-based derivatives with pyrazole/imidazole substituents ().
Heterocyclic carboxamide-linked compounds ().
The table below summarizes key comparisons:
Key Observations:
Substituent Effects: Indole vs. Thiazole vs. Thiadiazole: The 4,5-dimethylthiazole carboxamide in the target compound may improve metabolic stability over the 5-methyl-1,3,4-thiadiazole in BJ52846 due to steric hindrance from dimethyl groups .
Biological Activity :
- Pyrazole-substituted compounds () exhibit strong CDK2 inhibition (IC₅₀ = 8–12 nM), attributed to halogen (Cl/F) and pyrazole groups enabling hydrogen bonding and hydrophobic interactions . The target compound’s indole moiety could mimic these interactions but with altered selectivity.
Physicochemical Properties :
- Higher molecular weight (~424.5 g/mol) and lipophilicity (calculated LogP >3) of the target compound may reduce solubility compared to derivatives (e.g., Compound 17: LogP ~2.1).
- Melting points for compounds correlate with crystallinity influenced by halogen and acetamide groups; the target compound’s melting point is unreported but likely higher due to rigid indole and thiazole groups.
Research Findings and Hypotheses
- Synthetic Feasibility : Analogous to , the target compound could be synthesized via Buchwald-Hartwig coupling (for indole attachment) and carboxamide coupling reactions .
- Kinase Selectivity : Indole’s bulkiness may reduce off-target effects compared to smaller pyrazole derivatives, as seen in selective kinase inhibitors like imatinib .
- Metabolic Stability : The 4,5-dimethylthiazole group could enhance stability against cytochrome P450 enzymes compared to unmethylated thiadiazoles .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
